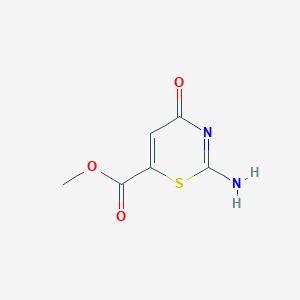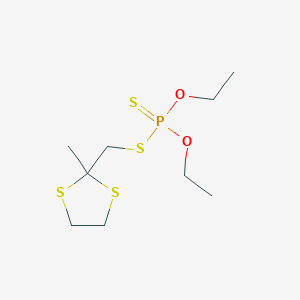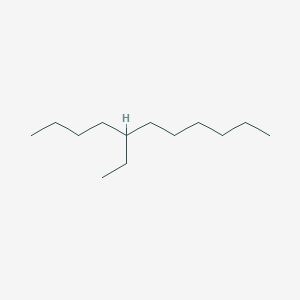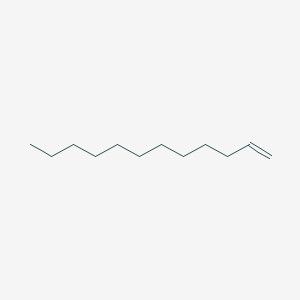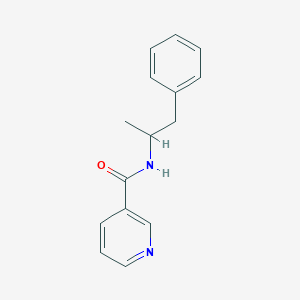
Phenatine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenatine, also known as phenylthiohydantoin, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains a hydantoin ring with a phenylthio group attached to it. Phenatine has been widely studied for its potential applications in the field of medicinal chemistry, as well as its use as a reagent in organic synthesis.
Wirkmechanismus
Phenatine is a thiol-containing compound that is capable of forming covalent bonds with proteins and other biomolecules. It has been shown to react with the sulfhydryl groups of cysteine residues in proteins, leading to the formation of disulfide bonds and other covalent modifications. This mechanism of action has been exploited in a variety of applications, including the development of protein-based drugs and the study of protein structure and function.
Biochemische Und Physiologische Effekte
Phenatine has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of proteases and other enzymes, the ability to induce protein aggregation, and the ability to modulate protein-protein interactions. These effects have been studied in a variety of biological systems, including bacteria, yeast, and mammalian cells.
Vorteile Und Einschränkungen Für Laborexperimente
Phenatine has several advantages as a reagent in laboratory experiments, including its ability to selectively modify cysteine residues in proteins, its stability under a wide range of conditions, and its relatively low cost. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on phenatine, including the development of new methods for its synthesis, the investigation of its interactions with specific proteins and other biomolecules, and the development of new applications in the field of medicinal chemistry. Additionally, there is potential for the use of phenatine in the development of new materials and in the study of non-biological systems.
Synthesemethoden
Phenatine can be synthesized through a variety of methods, including the reaction of phenylthiourea with chloroacetic acid, the reaction of phenylthiourea with glyoxylic acid, and the reaction of phenylthiourea with chloroacetic acid followed by cyclization with ammonium hydroxide. Each of these methods has its own advantages and limitations, and the choice of method depends on the specific application.
Wissenschaftliche Forschungsanwendungen
Phenatine has been widely used in scientific research for a variety of applications, including the synthesis of peptides and proteins, the study of enzyme kinetics, and the investigation of protein-protein interactions. It has also been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials.
Eigenschaften
CAS-Nummer |
139-68-4 |
|---|---|
Produktname |
Phenatine |
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
N-(1-phenylpropan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2O/c1-12(10-13-6-3-2-4-7-13)17-15(18)14-8-5-9-16-11-14/h2-9,11-12H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
KJRJJAZBUWXZFN-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
Andere CAS-Nummern |
139-68-4 |
Synonyme |
Fenatin Fencarol Phencarol quifenadine quifenadine hydrobromide, (+-)-isomer quifenadine hydrochloride quinuclidinyl-3-diphenylcarbinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



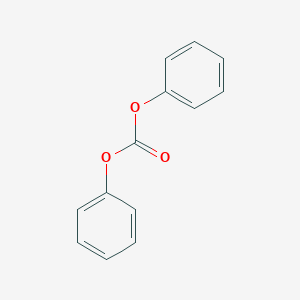
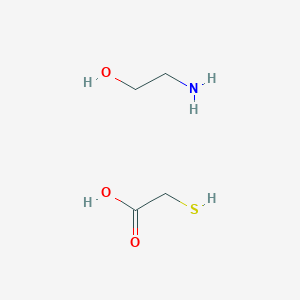
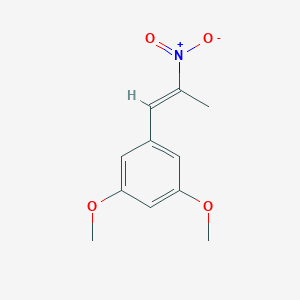
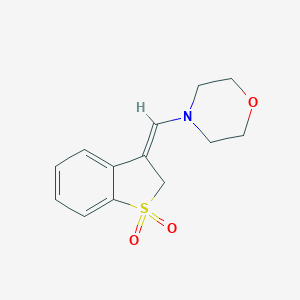
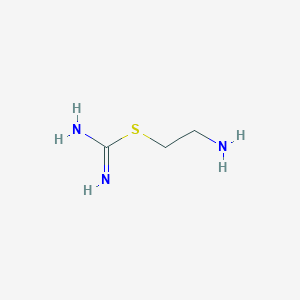
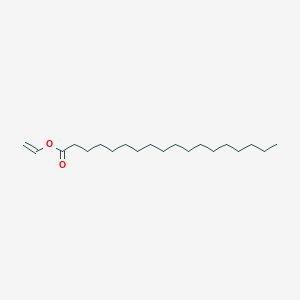
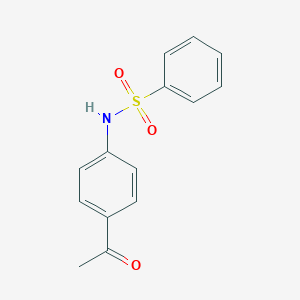
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
